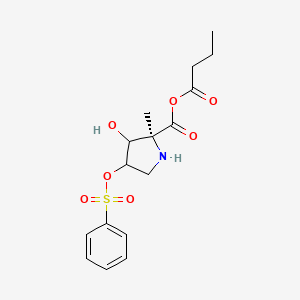

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a butyric acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps. One common approach is the reaction of a pyrrolidine derivative with a phenylsulfonyl chloride in the presence of a base, followed by the introduction of a butyric acid derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their functional groups and substituents .

Uniqueness

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is unique due to the presence of both a phenylsulfonyl group and a butyric acid derivative. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological actions, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with various substituents that contribute to its biological activity. The presence of the phenylsulfonyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit notable anticancer activity. For instance, a related study demonstrated that certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed significant cytotoxic effects on A549 human pulmonary cancer cells, with viability reductions ranging from 16.5% to 101% depending on the structure of the substituents .

Case Study: Anticancer Activity Assessment

A specific investigation into pyrrolidine derivatives revealed that the compound with a 3,5-dichloro substitution significantly reduced A549 cell viability to 21.2%, compared to untreated controls (p < 0.001). This suggests that structural modifications can greatly influence anticancer efficacy .

| Compound | Structure Modification | A549 Cell Viability (%) | p-value |

|---|---|---|---|

| 1a | None | 63.4 | <0.05 |

| 1b | 3,5-Dichloro | 21.2 | <0.001 |

| 2a | Ester Form | 71.3 | Not significant |

Antimicrobial Activity

The antimicrobial potential of butyric anhydride derivatives has also been explored. In a study involving multidrug-resistant bacterial strains, certain pyrrolidine derivatives were tested for their ability to inhibit growth. However, some compounds exhibited no significant antibacterial or antifungal activity (MIC > 128 µg/mL), indicating variability in effectiveness across different structures .

Table: Antimicrobial Screening Results

| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| 1a | E. coli | >128 | None |

| 1b | S. aureus | >128 | None |

| 1c | Pseudomonas aeruginosa | >128 | None |

The mechanism by which butyric anhydride derivatives exert their biological effects is not fully elucidated. However, it is hypothesized that these compounds may induce apoptosis in cancer cells through DNA damage or modulation of cell cycle regulation pathways . Additionally, the sulfonyl group may facilitate interactions with cellular targets, enhancing bioactivity.

Properties

Molecular Formula |

C16H21NO7S |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

butanoyl (2S)-4-(benzenesulfonyloxy)-3-hydroxy-2-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C16H21NO7S/c1-3-7-13(18)23-15(20)16(2)14(19)12(10-17-16)24-25(21,22)11-8-5-4-6-9-11/h4-6,8-9,12,14,17,19H,3,7,10H2,1-2H3/t12?,14?,16-/m0/s1 |

InChI Key |

FWOQACQLBDMQDI-PXCJXSSVSA-N |

Isomeric SMILES |

CCCC(=O)OC(=O)[C@@]1(C(C(CN1)OS(=O)(=O)C2=CC=CC=C2)O)C |

Canonical SMILES |

CCCC(=O)OC(=O)C1(C(C(CN1)OS(=O)(=O)C2=CC=CC=C2)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.